均茄碱

描述

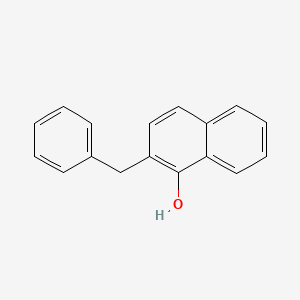

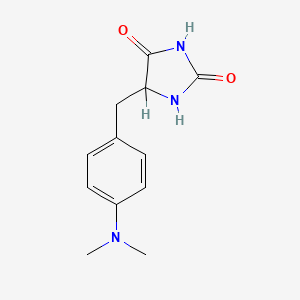

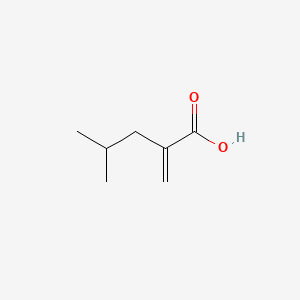

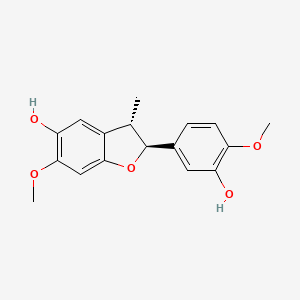

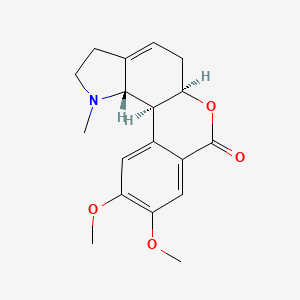

Homolycorine is a toxic alkaloid found in various Amaryllidaceae species such as daffodils (Narcissus) . It has the IUPAC name 9,10-Dimethoxy-1-methyllycorenan-7-one .

Synthesis Analysis

The major active constituents from the Amaryllidaceae family, including Homolycorine, are reported to be Amaryllidaceae alkaloids (AAs), which exhibit a wide spectrum of biological activities . These AAs are synthesized within the norbelladine pathway . Norbelladine is methylated to form 4′-O-methylnorbelladine, which serves as a key intermediate for multiples biosynthetic pathways .Molecular Structure Analysis

Homolycorine has the molecular formula C18H21NO4 . Its average mass is 315.364 Da and its monoisotopic mass is 315.147064 Da .Chemical Reactions Analysis

The chemistry of a biomaterial like Homolycorine directly contributes to its interaction with biological environments . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Physical and Chemical Properties Analysis

Homolycorine has a molecular formula of C18H21NO4 and a molar mass of 315.369 g·mol−1 . More detailed physical and chemical properties were not found in the search results.科学研究应用

1. 细胞毒性潜力和癌症研究

均茄碱在癌症研究中显示出有希望的结果。一项研究从水仙花中分离的生物碱中鉴定出均茄碱,并筛选了其对人癌细胞系的细胞毒性,证明了其在癌症治疗中的潜力(Katoch 等,2019)(Katoch 等,2019)。此外,另一项针对包括均茄碱在内的石蒜科的研究,强调了其对肝癌和前列腺癌等多种类型癌症的细胞毒性作用(Nair 和 Staden,2020)(Nair 和 Staden,2020)。

2. 抗逆转录病毒活性

均茄碱已被发现具有抗逆转录病毒活性。一项涉及评估石蒜科生物碱(包括均茄碱)的研究发现,它们在体外有效抑制 HIV-1 复制(Szlávik 等,2004)(Szlávik 等,2004)。

3. 治疗神经系统疾病的潜力

对包括均茄碱在内的石蒜科生物碱的研究表明,其具有抑制糖原合酶激酶-3β (GSK-3β) 的潜力,而 GSK-3β 是阿尔茨海默病、双相情感障碍和其他神经系统疾病的治疗靶点(Hulcová 等,2018)(Hulcová 等,2018)。

4. 治疗糖尿病的潜力

对来自毛桃金娘的生物碱衍生物化合物进行的一项研究表明,均茄碱可能有效治疗糖尿病,这是基于其与蛋白质 α-葡萄糖苷酶的结合评分(Mulyati 和 Panjaitan,2021)(Mulyati 和 Panjaitan,2021)。

5. 抗疟疾活性

发现均茄碱具有抗疟疾活性。在一项从红花石蒜中分离石蒜科生物碱的研究中,一些化合物(包括均茄碱)显示出有希望的抗疟疾特性(郝等,2013)(郝等,2013)。

作用机制

While specific mechanisms of action for Homolycorine are not detailed in the search results, it’s worth noting that Amaryllidaceae alkaloids (AAs) have shown remarkable pharmacological activities such as antiparasitic, antiproliferative, antifungal, cytotoxic, psychopharmacologic, and acetylcholinesterase-inhibitory, among others .

安全和危害

Homolycorine is a toxic alkaloid . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

The discovery and isolation of additional novel compounds, linked to their biological activities, is a remarkable contribution to human health . Among the molecules synthesized by plants, the alkaloids have provided significant biological benefits . Therefore, future research could focus on the isolation of new compounds from the Amaryllidaceae family and the establishment of structure–function relationships .

属性

IUPAC Name |

(5aR,11bS,11cS)-9,10-dimethoxy-1-methyl-2,3,5,5a,11b,11c-hexahydroisochromeno[3,4-g]indol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-19-7-6-10-4-5-13-16(17(10)19)11-8-14(21-2)15(22-3)9-12(11)18(20)23-13/h4,8-9,13,16-17H,5-7H2,1-3H3/t13-,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZAKVLYZHWSNF-KBRIMQKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(=O)O3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC[C@@H]3[C@H]([C@@H]21)C4=CC(=C(C=C4C(=O)O3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963902 | |

| Record name | 9,10-Dimethoxy-1-methyllycorenan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-20-3 | |

| Record name | Homolycorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homolycorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dimethoxy-1-methyllycorenan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOLYCORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T95J9AUU63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。